

Dimethyl (2-Oxononyl)phosphonate-d15 CAS number

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Compound of Interest

Compound Name: Dimethyl (2-Oxononyl)phosphonate-d15

Cat. No.: B565110

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An In-Depth Technical Guide to **Dimethyl (2-Oxononyl)phosphonate-d15**

Introduction

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated, stable isotope-labeled analog of Dimethyl (2-Oxononyl)phosphonate. Its primary utility in research and development lies in its application as an internal standard for mass spectrometry (MS) based quantitative analysis and as a labeled reagent in synthetic organic chemistry. The presence of fifteen deuterium atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without significantly altering its chemical reactivity.

This compound is a specialized β -ketophosphonate, a class of reagents most notably used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β -unsaturated ketones from aldehydes. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, key applications, and detailed experimental protocols relevant to its use.

Physicochemical and Identification Data

Quantitative and identifying data for **Dimethyl (2-Oxononyl)phosphonate-d15** and its unlabeled analog are summarized below. The properties of the unlabeled compound are provided for reference, as the deuterated version is expected to have nearly identical physical characteristics.

Table 1: Compound Identification

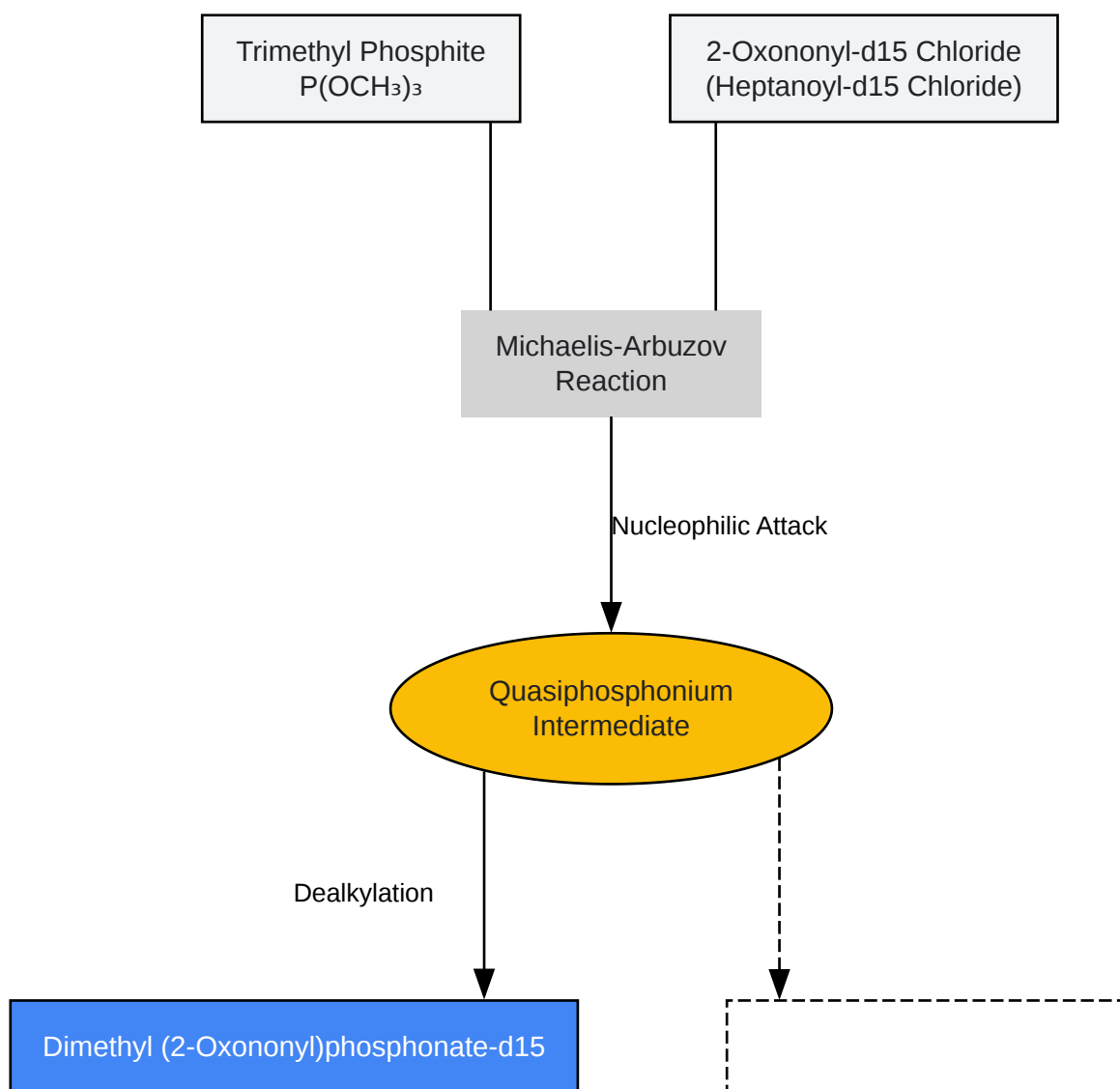
Identifier	Dimethyl (2-Oxononyl)phosphonate-d15	Dimethyl (2-Oxononyl)phosphonate
CAS Number	1215800-33-1[1]	37497-25-9[1][2][3][4]
Molecular Formula	C ₁₁ H ₈ D ₁₅ O ₄ P[1]	C ₁₁ H ₂₃ O ₄ P[2][4][5]
Synonyms	(2-Oxononyl)phosphonic Acid Dimethyl Ester-d15	1-dimethoxyphosphorylnonan- 2-one[2][5]

Table 2: Physicochemical Properties

Property	Dimethyl (2-Oxononyl)phosphonate-d15	Dimethyl (2-Oxononyl)phosphonate
Molecular Weight	265.23 g/mol [1]	250.27 g/mol [2][5]
Appearance	Yellow Oil[6]	Yellow Liquid[5] / White to light yellow crystal powder[4]
Purity	Typically ≥97%	≥97%[4]
Solubility	Dichloromethane, Ethyl Acetate[6]	Not specified, likely similar to d15 analog
Density	Not specified	1.025 g/cm ³ [5]
Boiling Point	Not specified	330.2°C at 760 mmHg[5]
Flash Point	Not specified	167.2°C[5]

Synthesis and Mechanism

The synthesis of β -ketophosphonates like Dimethyl (2-Oxononyl)phosphonate is typically achieved via the Michaelis-Arbuzov reaction. This involves the reaction of a trimethyl phosphite with an α -haloketone. For the deuterated analog, the synthesis would start from a deuterated acyl halide or a related precursor.



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Figure 1: Generalized Michaelis-Arbuzov synthesis pathway.

The primary application of this reagent is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high (E)-stereoselectivity. The phosphonate carbanion, formed by deprotonation with a base, acts as a nucleophile that attacks an aldehyde, ultimately yielding an alkene and a water-soluble phosphate byproduct.

Experimental Protocols

The following are generalized protocols for the synthesis and application of Dimethyl (2-Oxononyl)phosphonate. Researchers should adapt these methods based on specific substrate requirements and laboratory conditions.

Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes the general procedure for reacting **Dimethyl (2-Oxononyl)phosphonate-d15** with an aldehyde to form a deuterated α,β -unsaturated ketone.

Materials:

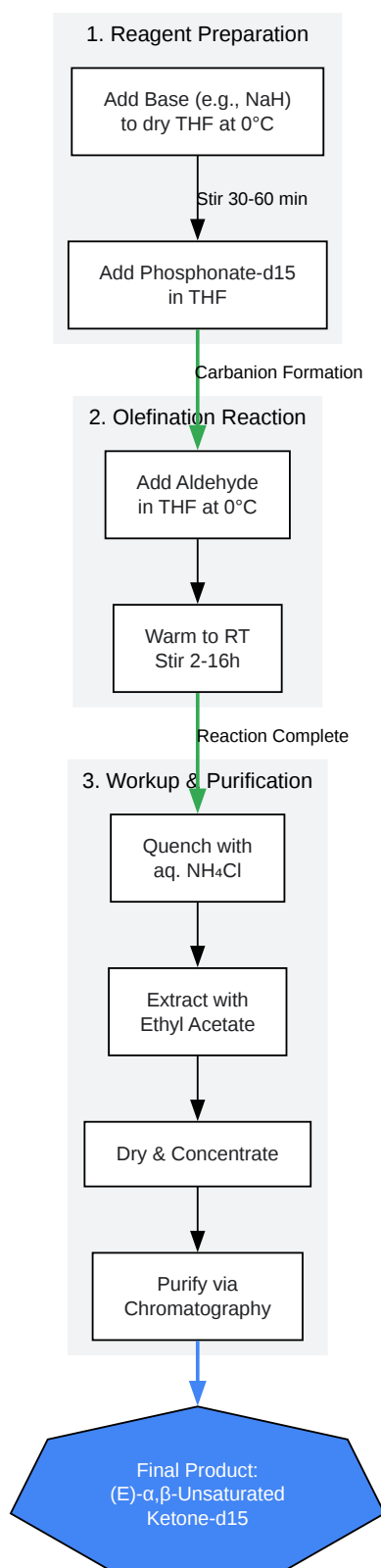
- **Dimethyl (2-Oxononyl)phosphonate-d15**
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
- Aldehyde substrate
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous magnesium sulfate)
- Inert gas atmosphere (Argon or Nitrogen)

Procedure:

- **Preparation:** To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the base (1.1 equivalents).
- **Solvent Addition:** Add anhydrous THF via syringe and cool the suspension to 0°C in an ice bath.
- **Carbanion Formation:** Slowly add a solution of **Dimethyl (2-Oxononyl)phosphonate-d15** (1.0 equivalent) in anhydrous THF to the stirred base suspension. Allow the mixture to stir at

0°C for 30-60 minutes until hydrogen evolution ceases (if using NaH) and a clear solution or stable suspension of the carbanion forms.

- Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous NH₄Cl to quench the reaction.
- Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude α,β -unsaturated ketone product via flash column chromatography.



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Figure 2: Experimental workflow for the HWE reaction.

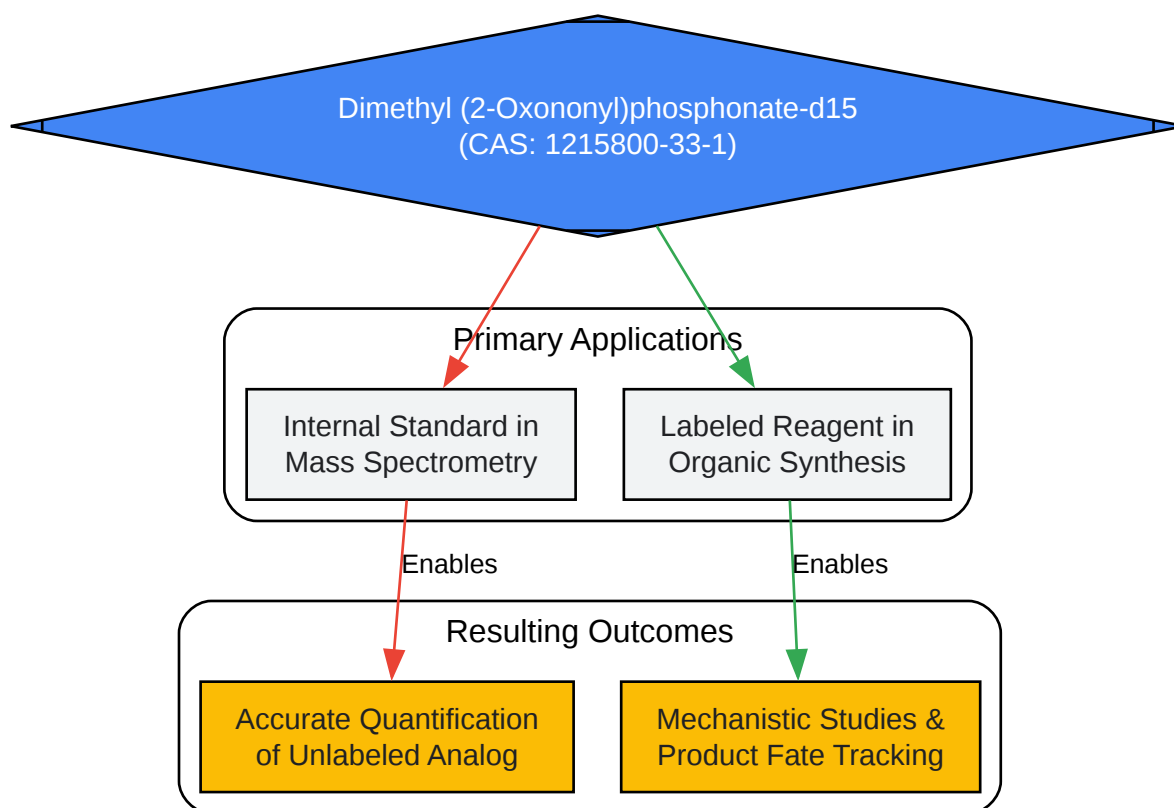
Protocol: Use as an Internal Standard

Procedure:

- **Stock Solution:** Prepare a stock solution of **Dimethyl (2-Oxononyl)phosphonate-d15** of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Sample Spiking:** To each unknown sample and calibration standard, add a precise volume of the d15-internal standard stock solution to achieve a fixed final concentration.
- **Analysis:** Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- **Quantification:** Monitor the mass transitions for both the unlabeled analyte and the d15-labeled internal standard. Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve.

Applications and Logical Relationships

The core value of this compound stems from its isotopic label, which enables two distinct but related applications in chemical research.



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